Stearic acid, ester with pentaerythritol
CAS No.: 8045-34-9
Cat. No.: VC18448056
Molecular Formula: C23H48O6
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 8045-34-9 |
|---|---|
| Molecular Formula | C23H48O6 |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |
| Standard InChI Key | WSEFPKKOUNRCAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Introduction
Chemical Structure and Fundamental Characteristics
Stearic acid, ester with pentaerythritol, is a tetraester in which all four hydroxyl groups of pentaerythritol react with stearic acid molecules. The general structure of the compound can be represented as , where . The esterification process eliminates four water molecules, resulting in a fully substituted ester with a symmetrical molecular architecture .
Molecular and Physical Properties
The compound’s molecular weight of 400.64 g/mol and melting point range of 55–60°C make it suitable for applications requiring thermal resilience. Its waxy morphology and low solubility in polar solvents (e.g., water) contrast with its high solubility in non-polar media such as mineral oils and hydrocarbons . These properties stem from the long alkyl chains of stearic acid, which impart hydrophobic characteristics, and the compact tetrahedral core of pentaerythritol, which enhances structural stability.
Table 1: Key Physical Properties of Stearic Acid, Ester with Pentaerythritol
| Property | Value/Range | Source |
|---|---|---|
| Molecular Weight | 400.64 g/mol | |
| Melting Point | 55–60°C | |
| Solubility in Water | <0.1 g/L (20°C) | |
| Density (25°C) | 0.92–0.95 g/cm³ | |
| Viscosity (40°C) | 25–30 mPa·s |
Synthesis and Manufacturing Processes
The industrial synthesis of stearic acid, ester with pentaerythritol, involves catalytic esterification under controlled conditions. Two primary methodologies dominate production: direct esterification and transesterification.
Direct Esterification
In this method, stearic acid and pentaerythritol react in a 4:1 molar ratio under inert atmospheric conditions. A catalyst—commonly sodium hydroxide (0.5–1.0 wt%) or zinc oxide—is employed to accelerate the reaction . The process occurs at 180–200°C, with continuous removal of water to shift equilibrium toward ester formation. The reaction is summarized as:
Yields exceeding 95% are achievable with vacuum distillation to eliminate residual water .
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Temperature | 180–200°C | 120–150°C |
| Catalyst | NaOH, ZnO | H₂SO₄ |
| Byproduct | H₂O | CH₃OH |
| Yield | 95% | 85–90% |
| Industrial Adoption | High | Moderate |
Industrial Applications and Functional Utility
The compound’s blend of thermal stability and lubricity has secured its role in diverse sectors.
Lubricants and Greases
As a base stock in synthetic lubricants, the ester reduces friction and wear in high-temperature environments (e.g., automotive engines). Its low volatility minimizes evaporative losses, extending service intervals . Patent US4212816A highlights its superiority over linear esters in viscosity-temperature performance, with viscosity indices exceeding 150 .
Plastics and Polymers
Incorporated as a plasticizer, the ester enhances the flexibility and processability of polyvinyl chloride (PVC) and polyolefins. Its non-migratory nature prevents leaching, making it suitable for food-contact materials .
Food Packaging
Regulatory approvals (e.g., FDA 21 CFR) permit its use in food-grade coatings and adhesives. The ester’s inertness and resistance to oxidation ensure compliance with safety standards .
Comparative Analysis with Related Pentaerythritol Esters
Stearic acid, ester with pentaerythritol, is one of several esters derived from pentaerythritol. Key distinctions include:
Table 3: Comparison of Pentaerythritol Esters
| Compound | Acid Component | Melting Point | Primary Application |
|---|---|---|---|
| Pentaerythritol tetrastearate | Stearic acid | 55–60°C | Lubricants, plastics |
| Pentaerythritol adipate | Adipic acid | 45–50°C | Bio-based plastics |
| Pentaerythritol isostearate | Isostearic acid | 70–75°C | High-temperature greases |
| Pentaerythritol monooleate | Oleic acid | Liquid | Emulsifiers |
The tetrastearate variant outperforms mono- and diesters in thermal stability but exhibits higher crystallinity, limiting compatibility with some polymer matrices .
Patent Landscape and Recent Innovations
Recent patents underscore advancements in production efficiency and application scope:
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